molecular formula C16H12N2 B597939 1-Benzyl-1H-indole-4-carbonitrile CAS No. 177548-00-4

1-Benzyl-1H-indole-4-carbonitrile

Cat. No.: B597939
CAS No.: 177548-00-4
M. Wt: 232.286
InChI Key: YGQZDFZJZXNPOO-UHFFFAOYSA-N
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Description

1-Benzyl-1H-indole-4-carbonitrile (CAS 133449-87-1) is a versatile indole-based chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a carbonitrile group and a benzyl moiety on the indole core, makes it a valuable precursor for the synthesis of more complex molecules. This compound serves as a key intermediate in the exploration of novel kinase inhibitors, with research indicating its utility in the development of potential therapeutics targeting c-Met (MET) kinase pathways , which are implicated in various cancers. The synthetic versatility of the carbonitrile group allows for further functionalization, enabling researchers to create diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. As a foundational scaffold, this compound facilitates the investigation of new chemical entities for oncological and other disease-related research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylindole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c17-11-14-7-4-8-16-15(14)9-10-18(16)12-13-5-2-1-3-6-13/h1-10H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQZDFZJZXNPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651892
Record name 1-Benzyl-1H-indole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177548-00-4
Record name 1-Benzyl-1H-indole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies of 1 Benzyl 1h Indole 4 Carbonitrile

Electrophilic and Nucleophilic Reactivity of the Indole (B1671886) Nucleus

The indole nucleus possesses a complex reactivity profile, with the pyrrole (B145914) ring being highly susceptible to electrophilic attack, while the benzene (B151609) ring's reactivity is modulated by its substituents.

Regioselective Functionalization at C2, C3, and Aromatic Ring Positions

The functionalization of the indole core is highly regioselective. The C3 position of the pyrrole moiety is the most electron-rich and, therefore, the primary site for electrophilic substitution. Should the C3 position be occupied, electrophilic attack typically occurs at the C2 position. The N-benzyl group does not significantly alter this intrinsic reactivity of the pyrrole ring but serves to protect the indole nitrogen from participating in undesired side reactions.

Functionalization of the fused benzene ring (positions C4, C5, C6, and C7) is considerably more challenging due to its lower reactivity compared to the pyrrole ring. Direct C-H functionalization on this carbocyclic ring often requires specialized conditions, such as transition-metal catalysis and the use of directing groups to achieve regioselectivity. For instance, while not specific to 1-benzyl-1H-indole-4-carbonitrile, studies on related indole structures have demonstrated that achieving functionalization at the C4 position is a non-trivial synthetic challenge that often necessitates tailored strategies. nih.gov In a related example, a rhodium catalyst was used for the C4-cyanation of indole-3-carboxamides, demonstrating a method to functionalize the C4 position. rsc.org Nucleophilic functionalization has also been reported, such as in the synthesis of 2-Bromo-3-(p-tolylthio)-1H-indole-4-carbonitrile, which highlights reactivity at the C2 and C3 positions even with a C4 substituent present. rsc.org

Influence of the Carbonitrile Group on Indole Reactivity

Furthermore, the electron-withdrawing nature of the C4-cyano group can modestly decrease the electron density of the pyrrole ring through resonance and inductive effects, thereby reducing its nucleophilicity. This makes the C3 position slightly less reactive towards electrophiles than in 1-benzylindole itself. This deactivating effect is a critical consideration in planning multi-step syntheses involving this scaffold. For example, the presence of an electron-withdrawing formyl group on the indole ring is known to enhance the acidity of the N-H proton, facilitating N-substitution. researchgate.net A similar electronic influence can be expected from the C4-carbonitrile group.

Reactions Involving the Carbonitrile Moiety

The carbonitrile group is a versatile functional handle that can undergo a variety of chemical transformations, primarily reduction and nucleophilic additions. These reactions provide pathways to introduce diverse functionalities, such as amines and carbonyl groups.

Reduction Reactions of the Nitrile Group

The nitrile group of this compound can be readily reduced to a primary amine, yielding (1-benzyl-1H-indol-4-yl)methanamine. This transformation is a key step for introducing a flexible aminomethyl linker at the C4 position, which is valuable for constructing biologically active molecules. Various reducing agents can accomplish this conversion, each with its own advantages in terms of reactivity and selectivity. For instance, strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective. Alternatively, combinations like sodium borohydride (B1222165) (NaBH₄) with a Lewis acid or transition metal catalyst, or catalytic hydrogenation (e.g., H₂/Raney Nickel), offer milder conditions that are compatible with a wider range of other functional groups. google.com

Table 1: Common Reagents for Nitrile Reduction
ReagentProductTypical Conditions
Lithium Aluminum Hydride (LiAlH₄)(1-Benzyl-1H-indol-4-yl)methanamineAnhydrous ether or THF, followed by aqueous workup
Sodium Borohydride (NaBH₄) / Cobalt(II) Chloride (CoCl₂)(1-Benzyl-1H-indol-4-yl)methanamineMethanol or Ethanol, room temperature
Catalytic Hydrogenation (H₂/Catalyst)(1-Benzyl-1H-indol-4-yl)methanamineH₂ gas, Pd/C or Raney Ni catalyst, various solvents
Sodium Borohydride (NaBH₄) / Aluminum Chloride (AlCl₃)(1-Benzyl-1H-indol-4-yl)methanamineTHF, controlled temperature

Nucleophilic Additions to the Nitrile

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. mdpi.com This reactivity allows for the conversion of the cyano group into other important functionalities. One of the most common transformations is hydrolysis, which converts the nitrile into a carboxylic acid ((1-benzyl-1H-indole-4-carboxylic acid)) under either acidic or basic conditions, typically proceeding through an intermediate carboxamide.

Additionally, organometallic reagents such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the nitrile to form an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate yields a ketone, providing a route to C4-acylated indoles. This reaction is a powerful tool for carbon-carbon bond formation at the C4-position side chain.

Cross-Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecular architectures. For a molecule like this compound to be used in such reactions, it typically must first be converted into a derivative bearing a suitable leaving group, such as a halide (iodide, bromide) or a triflate, at the desired position.

While no direct studies on the cross-coupling of this compound derivatives were found, extensive research on the closely related isomer, 1-benzyl-3-iodo-1H-indole-2-carbonitrile, provides significant insight into the potential reactivity of this scaffold. mdpi.comnih.gov In these studies, the iodine atom at the C3 position serves as the handle for various palladium-catalyzed reactions, including Sonogashira, Suzuki-Miyaura, and Heck couplings. mdpi.comresearchgate.net This demonstrates that a halogenated 1-benzyl-indole-carbonitrile core is an excellent substrate for creating diverse C-C bonds.

The following tables summarize findings from studies on 1-benzyl-3-iodo-1H-indole-2-carbonitrile and serve as an illustrative guide to the types of transformations that could be applied to a halogenated derivative of this compound. mdpi.com

Table 2: Illustrative Sonogashira Coupling of a 1-Benzyl-3-iodo-indole-carbonitrile Derivative
Coupling Partner (Alkyne)Catalyst / ConditionsProductYield (%)
Phenylacetylene (B144264)Pd(OAc)₂, CuI, Et₃N, DMF1-Benzyl-3-(phenylethynyl)-1H-indole-2-carbonitrile90%
4-EthynyltoluenePd(OAc)₂, CuI, Et₃N, DMF1-Benzyl-3-((4-ethylphenyl)ethynyl)-1H-indole-2-carbonitrile81%
1-Ethynyl-4-methoxybenzenePd(OAc)₂, CuI, Et₃N, DMF1-Benzyl-3-((4-methoxyphenyl)ethynyl)-1H-indole-2-carbonitrile85%
2-EthynylpyridinePd(OAc)₂, CuI, Et₃N, DMF1-Benzyl-3-(pyridin-2-ylethynyl)-1H-indole-2-carbonitrile69%

Data from studies on the 1-benzyl-3-iodo-1H-indole-2-carbonitrile isomer. mdpi.com

Table 3: Illustrative Suzuki-Miyaura Coupling of a 1-Benzyl-3-iodo-indole-carbonitrile Derivative
Coupling Partner (Boronic Acid)Catalyst / ConditionsProductYield (%)
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O1-Benzyl-3-phenyl-1H-indole-2-carbonitrile80%
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O1-Benzyl-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile82%
4-Formylphenylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O1-Benzyl-3-(4-formylphenyl)-1H-indole-2-carbonitrile75%

Data from studies on the 1-benzyl-3-iodo-1H-indole-2-carbonitrile isomer. mdpi.com

Table 4: Illustrative Heck Coupling of a 1-Benzyl-3-iodo-indole-carbonitrile Derivative
Coupling Partner (Alkene)Catalyst / ConditionsProductYield (%)
StyrenePd(OAc)₂, KOAc, n-Bu₄NCl, DMF(E)-1-Benzyl-3-styryl-1H-indole-2-carbonitrile92%
Methyl acrylatePd(OAc)₂, KOAc, n-Bu₄NCl, DMFMethyl (E)-3-(1-benzyl-2-cyano-1H-indol-3-yl)acrylate85%
AcrylonitrilePd(OAc)₂, KOAc, n-Bu₄NCl, DMF(E/Z)-3-(1-Benzyl-2-cyano-1H-indol-3-yl)acrylonitrile81% (75:25 E/Z)

Data from studies on the 1-benzyl-3-iodo-1H-indole-2-carbonitrile isomer. mdpi.com

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org However, a review of the scientific literature reveals that detailed studies on these reactions are predominantly focused on other isomers, particularly 1-benzyl-3-iodo-1H-indole-2-carbonitrile. mdpi.comnih.gov Specific experimental data for the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions of this compound itself is notably scarce. The reactivity of halo-indoles is highly dependent on the position of the halogen and other substituents, meaning data from the 2-carbonitrile/3-iodo isomer cannot be directly extrapolated to the 4-carbonitrile isomer.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron species with an organic halide or triflate, is one of the most versatile methods for forming C-C bonds. libretexts.org Research into the total synthesis of related natural products provides some insight into the potential reactivity of the C4-position of an N-benzyl indole. In an attempted synthesis of (-)-herbindole C, a Stille cross-coupling involving an N-benzyl-4-triflate-indole failed to proceed. However, the subsequent use of Suzuki-Miyaura conditions successfully coupled the triflate with trimethylboroxine, furnishing the desired product. mit.edu This suggests that for a 1-benzyl-4-substituted indole, the Suzuki-Miyaura reaction may be a more effective coupling strategy than the Stille reaction. The increased stability of potassium aryltrifluoroborates compared to other organoboron compounds makes them effective partners in coupling with benzylic halides. nih.gov

The Stille coupling utilizes an organotin reagent to couple with an organic electrophile. organic-chemistry.orgwikipedia.org It is a versatile reaction for C(sp²)-C(sp²) bond formation. researchgate.net As noted previously, an attempted Stille coupling of vinylstannane with N-benzyl-4-triflyloxy-indole was unsuccessful, indicating potential challenges in applying this methodology to the 4-position of the N-benzyl indole core under the attempted conditions. mit.edu In contrast, extensive studies on 1-benzyl-3-iodo-1H-indole-2-carbonitrile show that Stille couplings at the C3 position can proceed, albeit with low to moderate yields (35-40%), highlighting the positional sensitivity of these reactions on the indole scaffold. mdpi.com

The Mizoroki-Heck reaction creates a new C-C bond between an alkene and an aryl or vinyl halide through a C-H activation process. mdpi.comcdnsciencepub.com It offers advantages by using simple and readily available materials. mdpi.com While the Heck reaction has been successfully applied to the C3 position of the 1-benzyl-3-iodo-1H-indole-2-carbonitrile isomer, yielding products in excellent yields (81-92%), specific examples involving this compound are not described in the available research. mdpi.comnih.gov Tandem reactions involving an initial Heck reaction followed by cyclization have been used to create complex heterocyclic systems like carbazoles from indole substrates. nih.govacs.org

Other Metal-Catalyzed Coupling Transformations

Beyond palladium, other transition metals like copper and nickel are also employed in cross-coupling reactions. Copper, in particular, is noted for its use in Sonogashira reactions, sometimes supplanting palladium due to its cost-effectiveness and more environmentally benign nature. semanticscholar.org However, specific studies detailing other metal-catalyzed coupling reactions involving this compound are not prominent in the scientific literature.

Cycloaddition Reactions and Annulation Strategies

The indole nucleus is a versatile participant in cycloaddition and annulation reactions, which are key strategies for constructing complex, fused-ring systems. The C2-C3 double bond of the indole ring is particularly reactive and prone to participating in these transformations. researchgate.netrsc.org

Intramolecular [4+2] cycloadditions (Diels-Alder reactions) are a powerful tool for building fused systems. For example, pyridazines with acetylenic side chains can undergo intramolecular Diels-Alder reactions to form indolines and subsequently indoles. mdpi.com Indoles substituted with electron-withdrawing groups are known to undergo Diels-Alder reactions to yield various pyrroloindoles and carbazoles. researchgate.net

Mechanistic Investigations of Reaction Pathways

The reactivity of the indole scaffold is significantly influenced by the nature and position of its substituents. In the case of this compound, the presence of a bulky, electron-donating benzyl (B1604629) group at the N1 position and a strong electron-withdrawing cyano group at the C4 position introduces a unique electronic and steric profile that governs its chemical transformations. Mechanistic investigations into the reaction pathways of this compound and its close analogs are crucial for predicting its behavior in various chemical environments and for designing novel synthetic routes.

Theoretical studies on n-cyanoindoles have provided fundamental insights into their electronic structure and photophysical properties, which are intrinsically linked to their reactivity. nih.govrsc.orgsci-hub.se The position of the cyano group on the indole ring dramatically affects the energy levels of the lowest excited states (La and Lb). nih.govsci-hub.se For 4-cyanoindole, both absorption and fluorescence are predicted to occur from the lowest excited state (S1), which minimizes radiationless decay pathways and results in relatively high fluorescence intensity in aqueous solutions. nih.govsci-hub.se This inherent stability of the excited state has implications for its photochemical reactivity. Furthermore, computational studies on microsolvated n-cyanoindoles suggest that the interaction with solvent molecules, such as water, can lead to different photochemical reaction paths, including the potential for fluorescence quenching through internal conversion from the S1 to the S0 state. rsc.org However, for 4-cyanoindoles, a high energy barrier along the potential energy surface of the S1 state is proposed to prevent access to these non-radiative decay channels, contributing to its notable fluorescence. rsc.org

The functionalization of the indole core can proceed through various mechanistic pathways, primarily dictated by the electronic nature of the reactants and the catalyst employed. The π-excessive nature of the indole ring generally favors electrophilic substitution, while transition metal-catalyzed reactions offer alternative routes for functionalization, often with different regioselectivity. researchgate.net

Electrophilic Substitution Pathways

The intrinsic nucleophilicity of the indole ring makes it susceptible to electrophilic attack. The preferred site of electrophilic substitution in indoles is typically the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion). However, the substituents on the this compound molecule modify this general trend. The electron-withdrawing nature of the 4-cyano group deactivates the benzene portion of the indole ring towards electrophilic attack. Conversely, the N-benzyl group, while sterically hindering, can electronically influence the pyrrole ring.

Transition Metal-Catalyzed Cross-Coupling Pathways

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While direct mechanistic studies on this compound are not extensively reported, the well-established mechanisms of reactions like the Heck, Suzuki, Sonogashira, and Stille couplings on related indole derivatives, such as 1-benzyl-3-iodo-1H-indole-2-carbonitrile, offer significant insights. mdpi.com These reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki, Stille, and Sonogashira), or migratory insertion (for Heck), and reductive elimination. chemie-brunschwig.ch

In a hypothetical cross-coupling reaction involving a halogenated derivative of this compound (e.g., at the C2, C3, C5, C6, or C7 position), the reaction would be initiated by the oxidative addition of the carbon-halogen bond to a low-valent transition metal catalyst, typically a Pd(0) complex. chemie-brunschwig.ch This is followed by the appropriate elementary step depending on the specific reaction, and the cycle is completed by reductive elimination to yield the functionalized product and regenerate the active catalyst. chemie-brunschwig.ch The nature of the ligands on the metal center, the solvent, and the base used are all critical parameters that can influence the efficiency and outcome of the catalytic cycle.

The table below summarizes the plausible mechanistic steps for various transition metal-catalyzed reactions based on studies of analogous indole compounds.

Reaction TypeKey Mechanistic StepsIntermediate SpeciesInfluencing Factors
Heck CouplingOxidative Addition, Migratory Insertion, β-Hydride Elimination, Reductive EliminationOrganopalladium(II) intermediatesBase, Ligands, Temperature
Suzuki CouplingOxidative Addition, Transmetalation, Reductive EliminationOrganopalladium(II) intermediates, Boronate complexesBase, Solvent, Ligands
Sonogashira CouplingOxidative Addition, Transmetalation (from Cu-acetylide), Reductive EliminationPalladium-alkynyl complexes, Copper(I) acetylidesCopper co-catalyst, Base, Ligands
Stille CouplingOxidative Addition, Transmetalation, Reductive EliminationOrganopalladium(II) intermediates, Organotin reagentsLigands, Additives

C-H Functionalization Pathways

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic compounds. rsc.org For indoles, C-H activation can be directed to various positions depending on the catalyst and directing group. researchgate.net Mechanistic investigations of C-H functionalization often point towards pathways involving electrophilic metalation or concerted metalation-deprotonation. researchgate.net

In the context of this compound, the cyano group could potentially act as a directing group for metalation at the C5 position, or the indole nitrogen could direct functionalization at the C2 or C7 positions. The specific reaction pathway and resulting regioselectivity would be highly dependent on the transition metal catalyst employed and the reaction conditions.

The table below outlines potential C-H functionalization pathways and the key factors that would influence the reaction outcome.

Functionalization PositionPlausible Mechanistic PathwayKey IntermediatesControlling Factors
C2Directed C-H activation via coordination to the indole nitrogenCyclometalated intermediateTransition metal catalyst, Ligands
C3Electrophilic palladation (less likely due to steric hindrance and electronics)Palladium-indole complexElectrophilicity of the metal catalyst
C5Directed C-H activation via coordination to the cyano groupCyclometalated intermediateTransition metal catalyst, Reaction geometry
C7Directed C-H activation via coordination to the indole nitrogenCyclometalated intermediateSteric accessibility, Catalyst-ligand system

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-Benzyl-1H-indole-4-carbonitrile, offering precise insights into the hydrogen and carbon environments within the molecule.

Proton NMR (¹H NMR) spectroscopy for this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals the number of different types of protons and their neighboring environments. A publication's supporting information provides details of a ¹H NMR spectrum recorded at 400 MHz. rsc.org The spectrum would be expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group and the indole (B1671886) core. Specifically, the methylene (B1212753) protons (CH₂) of the benzyl group would likely appear as a singlet, while the aromatic protons of both the benzyl and indole rings would resonate in the downfield region, exhibiting complex splitting patterns due to spin-spin coupling.

Proton Environment Expected Chemical Shift (δ) in ppm Multiplicity
Benzyl CH₂~5.3-5.5Singlet (s)
Aromatic Protons (Indole & Benzyl)~7.0-7.8Multiplet (m)
Note: This table represents expected values. Actual experimental data can be found in cited literature.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. A supporting information document from the Royal Society of Chemistry confirms the availability of a ¹³C NMR spectrum for this compound. rsc.org The spectrum would display signals for each unique carbon atom in the molecule. Key signals would include those for the nitrile carbon (C≡N), the carbons of the indole ring system, and the carbons of the benzyl substituent. The chemical shifts of these carbons are indicative of their electronic environment.

Carbon Environment Expected Chemical Shift (δ) in ppm
Nitrile (C≡N)~115-120
Indole C4 (attached to CN)~100-110
Benzyl CH₂~50
Aromatic Carbons (Indole & Benzyl)~110-140
Note: This table represents expected values. Actual experimental data can be found in cited literature.

While ¹H and ¹³C NMR provide fundamental structural information, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for a complete and unambiguous assignment of all proton and carbon signals, especially for the complex aromatic regions. These two-dimensional (2D) NMR experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. At present, specific literature detailing the use of these advanced techniques for this compound is not available in the provided search results.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in this compound. The most prominent and diagnostic absorption band in the IR spectrum would be that of the nitrile (C≡N) group, which typically appears as a sharp, medium-intensity peak in the region of 2220-2260 cm⁻¹. Other expected absorptions would include C-H stretching vibrations for the aromatic and benzyl methylene groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), and C=C stretching vibrations for the aromatic rings (in the 1450-1600 cm⁻¹ region). While IR data for various indole derivatives are available, specific IR spectral data for this compound has not been detailed in the provided search results. srce.hrrroij.com

Functional Group Characteristic Absorption Range (cm⁻¹)
Nitrile (C≡N) Stretch2220 - 2260
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (CH₂)2850 - 2960
Aromatic C=C Stretch1450 - 1600
Note: This table represents typical absorption ranges for the indicated functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight and to study the fragmentation patterns of this compound, confirming its elemental composition. The molecular formula of the compound is C₁₆H₁₂N₂, corresponding to a molecular weight of 232.29 g/mol . matrixscientific.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule. Fragmentation patterns would likely involve the loss of the benzyl group or other characteristic cleavages of the indole ring structure. While HRMS data for closely related compounds like 1-Benzyl-3-iodo-1H-indole-2-carbonitrile are available, specific mass spectrometry data for this compound is not detailed in the provided search results. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π bonding or non-bonding orbitals) to higher energy anti-bonding orbitals (π*). The indole nucleus itself is a significant chromophore, exhibiting characteristic absorption bands that are influenced by the nature and position of its substituents.

The electronic spectrum of indole typically shows two main absorption bands originating from π → π* transitions. The first band, often referred to as the α-band, appears at longer wavelengths (around 260-290 nm) and is characterized by a fine vibrational structure. The second, more intense β-band, is observed at shorter wavelengths (around 200-220 nm).

In the case of this compound, the core indole chromophore is extended by the presence of a benzyl group at the N1-position and a nitrile group at the C4-position. The benzyl group, while not in direct conjugation with the indole π-system, can influence the electronic environment. The nitrile (-CN) group at the C4-position, being an electron-withdrawing group, can cause a bathochromic (red shift) or hypsochromic (blue shift) shift of the absorption maxima (λmax) and affect their intensities (molar absorptivity, ε).

Theoretical studies on similar indole derivatives, such as indole hydrazones, have been conducted to calculate electronic transitions. For instance, time-dependent density functional theory (TD-DFT) has been used to simulate UV-visible absorption spectra, predicting λmax values based on HOMO→LUMO transitions. acs.org For a series of indole hydrazone sensors, calculated λmax values were observed in the range of 391-401 nm. acs.org Upon interaction with anions, these sensors exhibited a significant red shift, indicating a change in the electronic structure of the chromophore. acs.org While specific experimental UV-Vis data for this compound is not detailed in the reviewed literature, theoretical calculations for related structures provide insight into the expected spectral behavior. acs.orggrowingscience.com

Table 1: Theoretical UV-Vis Spectral Data for Related Indole Derivatives

Compound Class Method Predicted λmax (nm) Transition Type Source
Indole Hydrazones TD-DFT 391 - 401 π → π* (HOMO → LUMO) acs.org
Oxadiazole Isomers DFT Not specified - growingscience.com

Note: This table presents data for related compound classes to infer the potential spectroscopic properties of this compound, as specific experimental data was not available in the cited sources.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the purification, isolation, and assessment of purity for synthetic compounds like this compound. The choice of technique depends on the scale of the separation and the properties of the compound and its impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of chemical reactions and for preliminary purity checks. For indole derivatives, analytical TLC is typically performed on plates pre-coated with silica (B1680970) gel 60 F254. mdpi.comrsc.org After developing the plate in an appropriate solvent system, the separated spots are visualized under UV light, commonly at a wavelength of 254 nm. mdpi.comrsc.org This allows for the qualitative assessment of the number of components in a mixture and the calculation of the retention factor (Rf), which is characteristic for a given compound in a specific eluent. For example, in the synthesis of 1-Benzyl-1H-indole-3-carbonitrile, a related isomer, TLC was used to monitor the reaction, and an Rf value of 0.5 was reported using a 1:1 mixture of dichloromethane (B109758) and hexane (B92381). rsc.org

Column Chromatography: For the preparative purification of this compound and its analogues, column chromatography is the most widely employed technique. rsc.orgrsc.orgnih.gov This method utilizes a stationary phase, most commonly silica gel (230-400 mesh), packed into a glass column. rsc.org The crude product is loaded onto the column and eluted with a suitable mobile phase (solvent system). The choice of eluent is critical for achieving good separation. Mixtures of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate (B1210297) are frequently used. mdpi.comnih.gov By gradually increasing the polarity of the mobile phase, components with different polarities are eluted at different rates, allowing for their separation and collection as pure fractions. For instance, the purification of various substituted 1-benzyl-1H-indole-2-carbonitriles was achieved using a petroleum ether/ethyl acetate (80:20) eluent. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used for the quantitative determination of purity and for the analysis of complex mixtures. Several studies on related indole derivatives have utilized HPLC to monitor reaction progress and determine the purity of the final products. semanticscholar.orgresearchgate.net Reverse-phase HPLC (RP-HPLC) is a common mode used for these compounds, where a non-polar stationary phase (like C18) is used with a polar mobile phase. For example, the progress of reactions to synthesize indole derivatives containing pyrazoles was monitored by HPLC. semanticscholar.orgresearchgate.net Although a specific HPLC method for this compound is not detailed, methods developed for structurally similar compounds can be adapted. A method for a related benzylpiperidine carbonitrile used a mobile phase of acetonitrile (B52724) and water with phosphoric acid on a Newcrom R1 reverse-phase column, which is scalable for preparative isolation. sielc.com Chiral HPLC has also been employed to determine the enantiomeric ratio of chiral indole derivatives. acs.org

Table 2: Chromatographic Methods for the Analysis and Purification of Indole Carbonitriles and Related Compounds

Technique Stationary Phase Mobile Phase / Eluent Purpose Source
Thin-Layer Chromatography (TLC) Silica Gel 60 F254 Dichloromethane/Hexane (1:1) Reaction Monitoring rsc.org
Thin-Layer Chromatography (TLC) Silica Gel 60 F254 Not specified Reaction Monitoring / Purity Check mdpi.comrsc.org
Column Chromatography Silica Gel Petroleum Ether/Ethyl Acetate (80:20) Purification mdpi.comnih.gov
Column Chromatography Silica Gel (230-400 mesh) Not specified Purification rsc.org
Column Chromatography Silica Gel Dichloromethane/Hexane (1:1) Purification rsc.org
High-Performance Liquid Chromatography (HPLC) Not specified Not specified Reaction Monitoring semanticscholar.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC) Newcrom R1 (Reverse Phase) Acetonitrile/Water/Phosphoric Acid Analysis / Isolation sielc.com
Chiral High-Performance Liquid Chromatography (HPLC) Not specified Not specified Enantiomeric Ratio Determination acs.org

Computational and Theoretical Chemistry of 1 Benzyl 1h Indole 4 Carbonitrile Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and molecular properties of chemical systems. For 1-Benzyl-1H-indole-4-carbonitrile, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine its optimized geometry, vibrational frequencies, and electronic properties. researchgate.net

Key molecular properties that can be elucidated through DFT include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These calculations are fundamental in predicting the molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

Property Value
HOMO Energy -6.2 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.4 eV

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. For indole (B1671886) derivatives, including structures similar to this compound, computational studies can model various synthetic routes, such as cross-coupling reactions. mdpi.comnih.gov For instance, the mechanisms of Sonogashira, Suzuki-Miyaura, and Heck reactions on related indole cores have been investigated to understand the role of catalysts and the stability of reaction intermediates. mdpi.com

By calculating the energies of reactants, transition states, and products, computational models can predict the most favorable reaction pathways. This includes identifying the rate-determining steps and understanding the influence of different substituents on the reaction kinetics and thermodynamics.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry provides valuable tools for the prediction of spectroscopic parameters, which can aid in the structural elucidation of molecules like this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods such as the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure.

Conformational analysis, which explores the different spatial arrangements of atoms in a molecule, is another critical aspect. By calculating the relative energies of different conformers, it is possible to identify the most stable conformations of this compound.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Related Indole Structure (Illustrative)

Proton Predicted δ (ppm) Experimental δ (ppm)
H-2 7.65 7.61
H-3 7.30 7.28
H-5 7.45 7.41
H-6 7.20 7.18

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. rsc.org For this compound, MD simulations can provide insights into its conformational flexibility and intermolecular interactions in different environments, such as in solution or within a biological system. These simulations track the motions of atoms and molecules, governed by a force field, allowing for the observation of dynamic processes that are not accessible through static computational models.

Quantum Chemical Studies on Reactive Sites and Selectivity

Quantum chemical studies are crucial for identifying the reactive sites within a molecule and predicting the selectivity of its reactions. By analyzing the distribution of electrostatic potential and the frontier molecular orbitals (HOMO and LUMO), it is possible to pinpoint the regions of this compound that are most susceptible to electrophilic or nucleophilic attack.

Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be calculated to provide a quantitative measure of the molecule's reactivity. researchgate.net These parameters help in understanding and predicting the outcomes of chemical reactions.

Table 3: Calculated Reactivity Descriptors for this compound (Illustrative)

Descriptor Value
Chemical Hardness (η) 2.2 eV
Chemical Softness (S) 0.45 eV⁻¹

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on Chemical Determinants)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indole derivatives, QSAR studies have been conducted to identify the key chemical determinants responsible for their therapeutic effects. nih.govresearchgate.net

In a QSAR study involving this compound and its analogs, various molecular descriptors would be calculated. These can include electronic, steric, and hydrophobic parameters. A statistical model is then developed to correlate these descriptors with a measured biological activity. Such models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. The analysis often reveals that factors like the presence of electronegative atoms and specific spatial arrangements are crucial for activity. researchgate.net

Derivatives and Analogues of 1 Benzyl 1h Indole 4 Carbonitrile: Design and Synthesis

Functionalization at the Benzyl (B1604629) Moiety

The N-benzyl group is a common protecting group for the indole (B1671886) nitrogen, but it also presents an opportunity for introducing molecular diversity. While direct functionalization of the benzyl group on the 1-benzyl-1H-indole-4-carbonitrile core is not extensively documented, established methods for N-benzylindoles can be applied.

One key aspect is the influence of substituents on the benzyl group itself. Studies on the debenzylation of N-benzylindoles using aluminum chloride have shown that electron-donating groups (like methoxy) in the para-position of the benzyl ring accelerate the removal of the group, whereas electron-attracting groups (like nitro) can hinder or prevent it. bhu.ac.in This suggests that the electronic properties of the benzyl ring can be modulated to tune the stability of the N-benzyl linkage.

Furthermore, the benzylic position (the CH₂ group) and the aromatic ring of the benzyl moiety are potential sites for radical or electrophilic substitution, although these reactions must compete with the reactivity of the electron-rich indole nucleus. Strategies to achieve selective functionalization might involve directed metalation or the use of specific catalytic systems that favor reaction at the benzyl group over the indole core.

Substituent Effects on the Indole Ring System (e.g., at C2, C3, C5, C6, C7)

The indole ring is the primary focus for derivatization, with each position offering a unique avenue for substitution.

C3-Position: The C3 position is the most nucleophilic and, therefore, the most common site for electrophilic substitution. A highly effective strategy for functionalizing the related 1-benzyl-1H-indole-2-carbonitrile system involves a two-step process: iodination at the C3 position, followed by palladium-catalyzed cross-coupling reactions. nih.govmdpi.comresearchgate.net This approach is directly applicable to the 4-carbonitrile isomer. The initial iodination proceeds smoothly using iodine and potassium hydroxide (B78521) in DMF. nih.govmdpi.com The resulting 1-benzyl-3-iodo-1H-indole-carbonitrile is a versatile intermediate for a variety of coupling reactions:

Sonogashira Coupling: Reaction with terminal alkynes in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and copper(I) iodide introduces alkynyl substituents at C3. nih.govmdpi.com This reaction tolerates a range of functional groups on the coupling partner. nih.gov

Suzuki Coupling: Palladium-catalyzed coupling with boronic acids is a powerful method for creating C-C bonds, allowing for the introduction of various aryl and heteroaryl groups at the C3 position. nih.govmdpi.com

Heck Coupling: The reaction with alkenes, catalyzed by palladium acetate (B1210297), provides access to C3-alkenylated indoles. nih.govmdpi.com

Stille Coupling: Coupling with organotin compounds offers another route to C3-substituted derivatives, though it may result in lower yields compared to other methods. nih.govmdpi.com

C2-Position: Direct functionalization at the C2 position is more challenging due to the higher reactivity of the C3 position. However, strategies have been developed to achieve C2 selectivity. One approach is the use of a directing group on the indole nitrogen, which can guide a metal catalyst to the C2-H bond. nih.gov For N-pyrimidinyl indoles, cobalt(III)-catalyzed C-H activation enables conjugate addition to maleimides selectively at the C2 position. nih.gov Another strategy is "umpolung," which inverts the normal reactivity of the indole. nih.gov By making the C2 position electrophilic, it can react with nucleophiles. Palladium-catalyzed norbornene-mediated cascade reactions have also been shown to regioselectively install alkyl groups at the C2 position of N-H indoles, a method that could potentially be adapted for N-benzylated systems. longdom.org

C5, C6, and C7-Positions: Substituents on the benzene (B151609) portion of the indole ring are typically introduced by starting with an appropriately substituted aniline (B41778) in a classical indole synthesis (e.g., Fischer, Reissert, or Bartoli synthesis). bhu.ac.in However, direct C-H functionalization of the indole core is also possible. For instance, 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives bearing methoxy (B1213986) groups at C5 and C6, and a fluoro group at C5, have been synthesized, demonstrating that these positions can be pre-functionalized. nih.govmdpi.com

Functionalization at the C7 position is particularly difficult due to steric hindrance from the pyrrole (B145914) ring and the N1-substituent. rsc.org Transition-metal-catalyzed C-H activation using a removable directing group at the N1 position has emerged as a key strategy to overcome this challenge and achieve selective C7-arylation, -alkenylation, and -amidation. rsc.org

Development of Poly-Substituted Indole Carbonitriles

The creation of indole-carbonitriles with multiple substituents allows for fine-tuning of their chemical properties. An effective approach involves combining the methods described above. Research on 1-benzyl-1H-indole-2-carbonitriles has demonstrated the synthesis of di-, tri-, and even tetra-substituted derivatives. nih.govmdpi.com This is achieved by starting with an indole core already bearing substituents on the benzene ring (e.g., at C5 or C6), followed by iodination at C3 and subsequent cross-coupling reactions to introduce a third or fourth point of diversity. nih.govmdpi.com This modular strategy provides access to a wide range of polysubstituted indole carbonitriles.

A representative example is the synthesis of 1-benzyl-3-(4-methoxyphenyl)-6-methoxy-1H-indole-2-carbonitrile, which incorporates substituents at N1, C3, and C6.

Compound NameSubstituent at N1Substituent at C3Substituent at C5Substituent at C6Reference
1-Benzyl-3-iodo-5-methoxy-1H-indole-2-carbonitrileBenzylIodoMethoxy- nih.govmdpi.com
1-Benzyl-3-iodo-6-methoxy-1H-indole-2-carbonitrileBenzylIodo-Methoxy nih.govmdpi.com
1-Benzyl-5-fluoro-3-iodo-1H-indole-2-carbonitrileBenzylIodoFluoro- nih.govmdpi.com
1-Benzyl-3-(4-methoxyphenyl)-1H-indole-2-carbonitrileBenzyl4-Methoxyphenyl-- researchgate.net

Synthesis of Fused Ring Systems Incorporating the Indole-Carbonitrile Core

The indole-carbonitrile core is an excellent building block for the synthesis of more complex, fused polycyclic systems. The nitrile group itself can participate in cyclization reactions, and functional groups introduced onto the indole scaffold can serve as handles for annulation.

Palladium-catalyzed intramolecular reactions are a powerful tool for this purpose. For example, an alkene tethered to the indole nucleus can undergo an intramolecular Heck reaction to form a new ring. beilstein-journals.org By introducing an alkenyl group at the C3 or C5 position of this compound, it would be feasible to synthesize fused systems like carbazoles or other polycyclic aromatic structures. beilstein-journals.org Similarly, palladium-catalyzed cyclization of N-allyl-1H-indole-2-carboxamides is a known route to pyrazino[1,2-a]indoles. beilstein-journals.org A similar strategy applied to an appropriately functionalized this compound could lead to novel fused heterocyclic systems.

Multicomponent reactions also provide an efficient pathway to fused systems. A one-pot, four-component reaction of 3-(1H-indol-3-yl)-3-oxopropanenitriles, aromatic aldehydes, cycloalkanones, and ammonium (B1175870) acetate has been used to synthesize structurally complex indole–cycloalkyl[b]pyridine-3-carbonitrile hybrids. beilstein-journals.org This demonstrates how the reactivity of indole derivatives can be harnessed to build fused pyridine (B92270) rings.

Oligomeric and Polymeric Derivatives

The synthesis of polymers from indole monomers can lead to materials with interesting electronic and photophysical properties. Indole and its derivatives can be polymerized through several methods, including electrochemical and oxidative polymerization. rsc.org The polymerization typically occurs through linkages at the N1 and C3 positions or the C2 and C3 positions of the indole ring. rsc.org

For N-substituted indoles like the 1-benzyl derivative, polymerization would likely involve C-H activation at other positions on the ring. Research on the emulsion polymerization of a related compound, 2-amino-4-(1-benzyl-1H-indol-3-yl)thiophene-3-carbonitrile, has shown that polymerization can occur through the C6 position of the indole moiety and the amino group of the thiophene (B33073) ring. This process, initiated by ammonium persulfate, yields high molecular weight polymers. This suggests a viable pathway for creating polymers from this compound, potentially by functionalizing the C6 position to facilitate polymerization or by direct C-H activation under oxidative conditions. Such polymers could have applications in materials science as conductive polymers or organic semiconductors. researchgate.net

Based on a comprehensive review of available scientific literature, there is currently insufficient published research on the specific applications of This compound to generate a thorough and scientifically accurate article that adheres to the detailed outline provided.

The search for advanced research applications of this specific chemical compound across multiple databases did not yield relevant results for the requested subsections:

Advanced Research Applications and Prospects

Exploration as Chemical Probes for Investigating Biological Processes:There is no available research focusing on the methodological application of 1-Benzyl-1H-indole-4-carbonitrile as a chemical probe for studying biological systems.

Due to the highly specific nature of the request and the strict instruction to only include information directly related to "this compound," it is not possible to provide a detailed, evidence-based article covering the requested topics. Constructing an article would require discussing related but distinct compounds, which would violate the core instructions of the prompt.

Development of Fluorescent Tools for Biological Imaging

There is currently no specific research in published literature on the development or application of this compound as a fluorescent tool for biological imaging. The investigation of a compound for such purposes requires detailed characterization of its photophysical properties, which is not available for this specific molecule.

The core structure, 4-cyanoindole, is known to be a component of some fluorescent molecules. However, the specific contributions of the N-benzyl group to the potential fluorogenic properties of this compound have not been scientifically documented. Key photophysical data, essential for evaluating a compound as a fluorescent probe, are absent from the literature.

As a result, no data on its use in fluorescence microscopy, flow cytometry, or as a probe for specific analytes in biological systems has been published. The potential of this compound in this advanced research application remains unexplored.

Future Directions and Emerging Research Avenues for 1 Benzyl 1h Indole 4 Carbonitrile

The indole (B1671886) scaffold, a cornerstone in medicinal chemistry and materials science, continues to be a subject of intense research. For the specific derivative, 1-Benzyl-1H-indole-4-carbonitrile, future research is poised to expand upon existing knowledge, pushing the boundaries of synthesis, application, and fundamental understanding. The following sections outline key emerging avenues of investigation that are set to define the next chapter of this compound's scientific journey.

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-1H-indole-4-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves functionalization of the indole core. A common approach includes:

  • Benzylation : Introducing the benzyl group at the 1-position via alkylation using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cyano Group Installation : Nitrile incorporation at the 4-position via nucleophilic substitution or palladium-catalyzed cyanation (e.g., using CuCN or Pd(OAc)₂ with K₄[Fe(CN)₆]) .
    Optimization Parameters :
  • Temperature: 80–120°C for benzylation to avoid side reactions.
  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
  • Catalysts: Pd-based catalysts improve regioselectivity in cyanation steps .
    Validation : Confirm purity via TLC (Rf ~0.4–0.5 in ethyl acetate/hexane) and spectroscopic methods (e.g., IR for –CN stretch at ~2200 cm⁻¹) .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

  • Spectroscopy :
    • IR : Confirm the nitrile group via a sharp peak at 2204 cm⁻¹ .
    • LCMS/APCI : Observe molecular ion peaks (e.g., m/z ~277 [M]⁻ for analogous indole derivatives) .
  • NMR : Analyze aromatic proton environments (δ 7.0–8.0 ppm for indole protons) and benzyl group integration (δ 4.5–5.5 ppm for –CH₂–) .
  • X-ray Crystallography : Resolve substituent positions in solid-state structures, as demonstrated for related indole-carbonitriles .

Q. What safety protocols are critical for handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors, as nitriles can release toxic HCN under decomposition .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent moisture absorption and oxidation .
  • Emergency Response : For spills, use absorbent materials (e.g., vermiculite) and neutralize with 10% sodium bicarbonate .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry and analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. PubChem’s computed SMILES and InChIKey (e.g., WABAWBLLJZTEFL-UHFFFAOYSA-N for related compounds) provide starting points for simulations .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .
  • Reactivity Descriptors : Calculate Fukui indices to identify regions prone to electrophilic attack, such as the indole C-3 position .

Q. What strategies resolve contradictions in reported biological activity data for indole-carbonitrile derivatives?

Methodological Answer:

  • Dose-Response Analysis : Perform IC₅₀ determinations across multiple concentrations (e.g., 0.1–100 µM) to account for variability in cytotoxicity assays .
  • Control Experiments : Verify purity (>95% via HPLC) and rule out solvent interference (e.g., DMSO cytotoxicity at >0.1% v/v) .
  • Mechanistic Studies : Use Western blotting or qPCR to confirm target modulation (e.g., apoptosis markers like caspase-3) .
    Case Study : For anticancer activity, discrepancies in IC₅₀ values may arise from cell line-specific sensitivity (e.g., HeLa vs. MCF-7 cells) .

Q. How can researchers design derivatives of this compound for enhanced enzyme inhibition?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Electron-Withdrawing Groups : Introduce –NO₂ or –CF₃ at the 5-position to enhance binding to hydrophobic enzyme pockets .
    • Substituent Sterics : Bulky groups (e.g., 3,4-difluorobenzyl) improve selectivity by reducing off-target interactions .
  • Synthetic Modifications :
    • Click Chemistry : Attach triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition to explore diverse pharmacophores .
    • Prodrug Design : Incorporate hydrolyzable esters (e.g., acetyl) to improve bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.